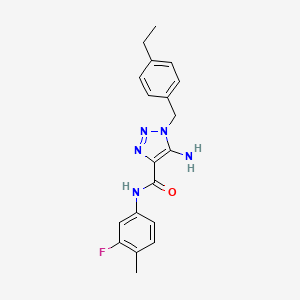

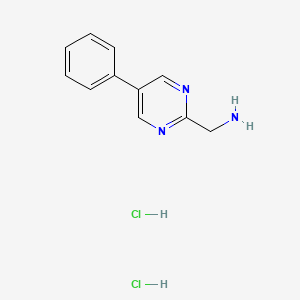

8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The “3,5-Dimethylpyrazolyl” group is a common component in various chemical compounds . It’s a part of the larger family of pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with two nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione” are not available, compounds with “3,5-Dimethylpyrazolyl” groups can be synthesized through various methods . For example, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride can be synthesized by reacting it with other compounds .Molecular Structure Analysis

The molecular structure of compounds with “3,5-Dimethylpyrazolyl” groups can vary widely depending on the other components of the compound . For instance, Potassium Tris (3,5-dimethylpyrazol-1-yl)borohydride has a specific structure with a potassium salt of the anion HB .Chemical Reactions Analysis

The chemical reactions involving “3,5-Dimethylpyrazolyl” compounds can be diverse . For example, the tricarbonyl [Mn(CO)3{HC(pz′)3}][PF6] reacts with a range of P-, N- and C-donor ligands .Physical and Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethylpyrazolyl” compounds can vary . For example, 3,5-Dimethylpyrazole has a boiling point of 218 °C and a melting point of 105-108 °C .Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) investigated the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 8-(3,5-Dimethylpyrazolyl)-7-ethyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione. These compounds displayed potent cytotoxicity against various cancer cell lines, suggesting potential applications in cancer research (Deady et al., 2003).

Novel Synthesis Methods

Heravi and Daraie (2016) reported a novel one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones, which involves a similar structure to the chemical . This synthesis method in water indicates an environmentally friendly approach to producing such compounds (Heravi & Daraie, 2016).

Piezochromism and Acidochromism in Derivatives

Lei et al. (2016) synthesized D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics. These derivatives, related in structure to the specified chemical, showed stimulus-responsive fluorescent properties, indicating potential applications in materials science (Lei et al., 2016).

Chromatographic Analysis of Amino Acids

Gioia et al. (2006) explored the use of a similar compound, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione, as a pre-column reagent for liquid chromatographic analysis of amino acids. This application demonstrates the compound's potential in analytical chemistry (Gioia et al., 2006).

Catalyst for Ethylene Polymerization

Long and Bianconi (1996) reported on tris(3, 5-dimethyl-1-pyrazolyl)borohydride complexes of yttrium and lanthanide complexes, which showed activity in the catalytic polymerization of ethylene. This highlights the potential use of pyrazolyl-based compounds in industrial polymerization processes (Long & Bianconi, 1996).

Conformation and Electronic Structure in Ground and Excited States

Carra, Bally, and Albini (2005) studied the chemistry of phenylnitrenes, including 2-[1-(3,5-dimethylpyrazolyl)]phenylnitrene, in various states. Their research provides insights into the conformation and electronic structure of pyrazolyl compounds, which is crucial in understanding their reactivity and potential applications (Carra, Bally, & Albini, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O2/c1-6-19-10-11(17(4)14(22)18(5)12(10)21)15-13(19)20-9(3)7-8(2)16-20/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTOYAZLGNHYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2753267.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acrylamide](/img/structure/B2753268.png)

![2,5-dichloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2753269.png)

![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)